2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Overview
Description
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide is a complex chemical compound with distinct properties attributed to its unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide typically involves a multi-step organic reaction process:
Formation of the pyrazole ring: : This often begins with the reaction of appropriate 1,3-diketones with hydrazines under controlled temperature and pH to create the pyrazole core.
Introduction of the thiophene group: : Through the use of a cross-coupling reaction such as the Suzuki or Stille coupling, the thiophene moiety is added to the pyrazole structure.
Fluoroethyl group attachment:
Acetimidamide formation: : The final acetimidamide group is introduced through a condensation reaction with suitable reagents such as acylating agents under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely require specialized equipment to ensure precision and safety. Automated reaction setups, advanced purification methods like chromatography, and rigorous quality control protocols would be standard to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction may target the pyrazole ring or fluoroethyl group, producing a variety of reduced intermediates.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups like the fluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution Reagents: : Alkyl halides, thiols under basic conditions
Major Products Formed
Products of these reactions vary depending on the reagents and conditions used. Typical products include oxidized thiophene derivatives, reduced pyrazole forms, and substituted acetimidamides with varied functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, the compound's unique reactivity makes it a versatile intermediate for constructing complex molecular architectures.
Biology
In biological studies, its derivatives are investigated for potential activities against various biological targets, serving as probes in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, it can be used as a precursor in the synthesis of specialized polymers or materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide exerts its effects is multifaceted. The fluoroethyl and thiophene groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets such as enzymes or receptors. These interactions often involve the formation or inhibition of specific molecular pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide stands out due to its specific substitution pattern which provides unique chemical and biological properties. Similar compounds include:
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide: : Lacks the fluoro and thiophene groups, leading to different reactivity and biological profiles.
2-(1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide: : Chlorine substitution alters its electronic properties compared to the fluorinated version.
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4S/c12-2-3-16-6-9(5-10(13)14)11(15-16)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHQUAMALJXSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CC(=N)N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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